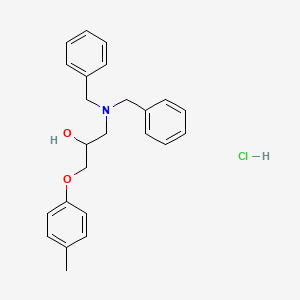
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride
描述
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as ADRB2 antagonist, is a chemical compound that has gained significant attention in scientific research. It is a beta-adrenergic receptor antagonist that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
作用机制
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists work by blocking the beta-adrenergic receptors, which are responsible for the effects of adrenaline and noradrenaline on the body. These receptors are found in various tissues, including the lungs, heart, and blood vessels. By blocking these receptors, 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists can reduce the effects of adrenaline and noradrenaline, resulting in bronchodilation, decreased heart rate, and decreased blood pressure.
Biochemical and Physiological Effects:
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have been shown to have various biochemical and physiological effects on the body. They can reduce airway resistance and increase lung function in patients with asthma and COPD. They can also reduce heart rate and blood pressure, making them useful in the treatment of hypertension and heart failure. 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have also been shown to inhibit the growth and metastasis of certain types of cancer cells.
实验室实验的优点和局限性
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have several advantages for lab experiments. They are relatively easy to synthesize, and their mechanism of action is well understood. They have also been extensively studied, and their effects on the body are well documented. However, there are also some limitations to using 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists in lab experiments. They can have off-target effects on other receptors, and their effects can vary depending on the specific compound and the dose used.
未来方向
There are several future directions for research on 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists. One area of research is the development of more selective compounds that target specific beta-adrenergic receptors. Another area of research is the use of 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes. Additionally, there is ongoing research into the use of 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists in the treatment of other medical conditions, such as obesity and diabetes. Overall, 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have the potential to be a valuable tool in medical research and treatment, and further research is needed to fully understand their potential applications.
Conclusion:
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride, or 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonist, is a beta-adrenergic receptor antagonist that has been extensively studied for its potential applications in various medical conditions. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been well documented. Ongoing research into 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists has the potential to lead to new treatments for a variety of medical conditions.
科学研究应用
1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have been extensively studied for their potential applications in various medical conditions such as asthma, chronic obstructive pulmonary disease (COPD), heart failure, and hypertension. They have been shown to inhibit the effects of adrenaline and noradrenaline on beta-adrenergic receptors, resulting in bronchodilation, decreased heart rate, and decreased blood pressure. 1-(dibenzylamino)-3-(4-methylphenoxy)-2-propanol hydrochloride antagonists have also been studied for their potential use in cancer therapy, as they have been shown to inhibit the growth and metastasis of certain types of cancer cells.
属性
IUPAC Name |
1-(dibenzylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2.ClH/c1-20-12-14-24(15-13-20)27-19-23(26)18-25(16-21-8-4-2-5-9-21)17-22-10-6-3-7-11-22;/h2-15,23,26H,16-19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBIRBXMFNWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3975823.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3975831.png)

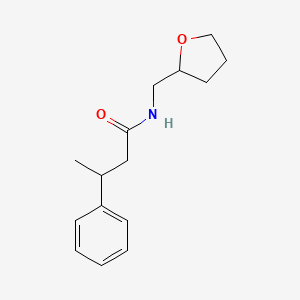

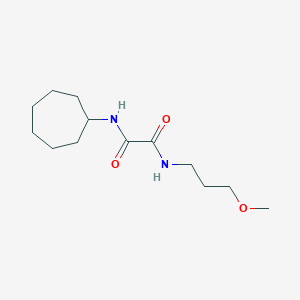
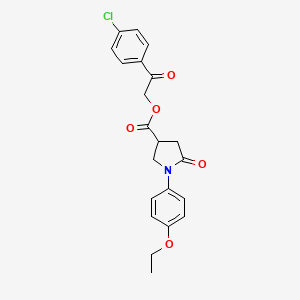
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B3975885.png)
![3-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-cyclopentyl-2-piperazinone](/img/structure/B3975893.png)
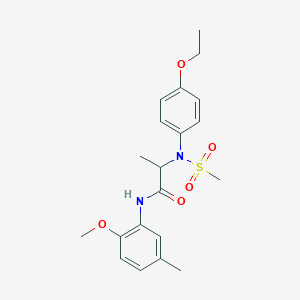
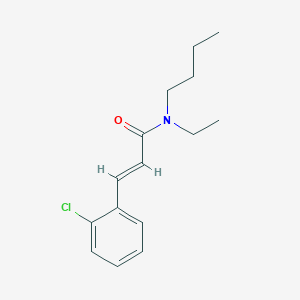
![4,4'-[(3-nitrophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3975921.png)
![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-(2-methylphenyl)acetamide](/img/structure/B3975926.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)